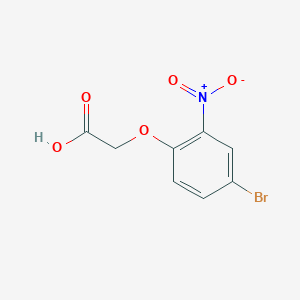

4-Bromo-2-nitrophenoxyacetic acid

Description

Definition and Chemical Classification within Aromatic Ethers and Nitrocompounds

4-Bromo-2-nitrophenoxyacetic acid is an organic compound that can be categorized as a disubstituted aromatic ether and a nitrocompound. Its structure features a benzene (B151609) ring substituted with a bromine atom at the para-position (position 4) and a nitro group (-NO₂) at the ortho-position (position 2) relative to the ether linkage. This ether linkage connects the phenyl ring to an acetic acid moiety through an oxygen atom, forming the phenoxyacetic acid core.

Aromatic ethers are a class of organic compounds containing an ether group (R-O-R') where at least one of the R groups is an aryl group. Nitrocompounds are characterized by the presence of one or more nitro functional groups. The electronic properties of the bromine atom and the strongly electron-withdrawing nitro group significantly influence the reactivity of the aromatic ring and the properties of the molecule as a whole.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₈H₆BrNO₅ |

| IUPAC Name | 2-(4-Bromo-2-nitrophenoxy)acetic acid |

| CAS Number | Data not readily available |

| Molar Mass | 276.04 g/mol |

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

While specific applications for this compound are not widely reported, its structure suggests potential as a valuable synthetic intermediate. The presence of multiple functional groups—the carboxylic acid, the ether linkage, the nitro group, and the bromine atom—offers several sites for chemical modification.

The carboxylic acid group can be converted into esters, amides, or other derivatives. The nitro group can be reduced to an amine, opening pathways to a wide range of other functionalities. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a potential building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Historical Perspectives on the Synthesis and Derivatization of Halogenated Nitrophenoxyacetic Acids

The history of halogenated nitrophenoxyacetic acids is intrinsically linked to the development of synthetic herbicides. Phenoxyacetic acids, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), were among the first selective herbicides developed in the 1940s. These compounds mimic the plant growth hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds.

The synthesis of such compounds typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetic acid (like chloroacetic acid) in the presence of a base. wikipedia.org This general method provides a plausible, though not explicitly documented, route to this compound from 4-bromo-2-nitrophenol (B183274).

Research into the derivatization of phenoxyacetic acids has been extensive, exploring how different substituents on the aromatic ring affect their biological activity. The introduction of nitro groups and halogen atoms can significantly alter the electronic and steric properties of the molecule, thereby influencing its herbicidal potency and selectivity.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound appears to be limited. However, broader trends in the study of phenoxyacetic acid derivatives continue to be relevant. There is ongoing research into developing new herbicides with improved efficacy, selectivity, and environmental profiles.

Furthermore, phenoxyacetic acid scaffolds are being explored in medicinal chemistry for the development of new therapeutic agents. For instance, some phenoxyacetic acid derivatives have shown potential as antimicrobial and anticancer agents. The unique substitution pattern of this compound could offer novel biological activities, but this remains a speculative area without direct research evidence.

Scope and Objectives of Academic Research on this compound

Given the lack of specific literature, the scope of academic research on this compound is currently undefined. Future research objectives could include:

Development of a reliable and efficient synthesis method: Establishing a clear and reproducible protocol for the synthesis of this compound is a fundamental first step.

Characterization of its physicochemical properties: A thorough analysis of its spectral data (NMR, IR, Mass Spectrometry) and physical properties would be necessary to confirm its structure and understand its behavior.

Exploration of its reactivity: Investigating the chemical transformations possible at its various functional groups would unlock its potential as a synthetic intermediate.

Screening for biological activity: Evaluating its potential as an herbicide, antimicrobial, or other bioactive agent could uncover new applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFGYDNFHHYLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 4 Bromo 2 Nitrophenoxyacetic Acid

Reactivity of the Bromo-Substituent

The bromine atom on the aromatic ring is a key site for modification, primarily through nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

The aromatic ring of 4-bromo-2-nitrophenoxyacetic acid is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to the bromine atom. clockss.org This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 4-bromo-nitroaromatic compounds provides a strong indication of the expected transformations.

In a related example, the nucleophilic aromatic substitution of a fluorine atom in 2,4-dinitrofluorobenzene with the amino group of a protein is a well-established method known as Sanger's reagent for N-terminal amino acid identification. clockss.org Similarly, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to nucleophilic substitution of the bromine atom. nih.gov These reactions typically proceed via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. clockss.org The presence of the ortho-nitro group in this compound is crucial for stabilizing this intermediate, thereby lowering the activation energy for the substitution reaction.

It is important to note that in some cases, unexpected rearrangements, such as nitro-group migration, have been observed during nucleophilic substitution reactions of halo-nitropyridines. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analagous Bromo-Nitroaromatic Compounds This table presents data for compounds structurally similar to this compound to illustrate the expected reactivity.

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 3-Bromo-4-nitropyridine | Various amines | 3-Amino-4-nitropyridine derivatives | Polar aprotic solvents | Not specified | nih.gov |

| 1,4-Dibromo-2,3-dinitrobenzene | Sodium hydroxide (B78521) | 4-Bromo-2,3-dinitrophenol | Water-tetrahydrofuran | Not specified | beilstein-journals.org |

The carbon-bromine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples for the title compound are limited in the literature, the reactivity of other bromo-nitroaromatic compounds in Suzuki, Stille, and other cross-coupling reactions provides a strong precedent.

For instance, the palladium-catalyzed Suzuki cross-coupling of N-substituted 4-bromo-7-azaindoles with various boronic acids has been successfully demonstrated. nih.gov Similarly, the Stille coupling of 4-methoxy-4'-nitrobiphenyl (B1251031) has been a subject of study, highlighting the utility of palladium catalysis in coupling nitro-containing aryl halides. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. beilstein-journals.orgnih.gov

In a study on 4-bromo-2,3-dinitrophenyltriflate, it was shown that chemoselective cross-coupling could be achieved, targeting either the bromo or the triflate group depending on the reaction conditions. beilstein-journals.org This suggests that selective coupling at the bromine atom of this compound is feasible, potentially leaving the carboxylic acid and nitro groups intact under appropriate conditions.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analagous Bromo-Aromatic Compounds This table includes data for compounds with similar electronic and structural features to this compound.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

| N-Benzyl-4-bromo-7-azaindole | Benzamide | C-N Coupling | Pd2(dba)3 / Xantphos / Cs2CO3 | N-(7-azaindol-4-yl)benzamide derivative | High | nih.gov |

| 4-Bromo-2,3-dinitrophenyltriflate | Alkenyltin reagents | Stille Coupling | Pd(PPh3)2Cl2 | Alkenyl-substituted dinitrobenzene derivatives | 67-85 | beilstein-journals.org |

| 4-Bromotoluene | Sodium Pyridine-2-sulfinate | Sulfinylation | Pd(OAc)2 / Di-tert-butyl(methyl)phosphonium tetrafluoroborate | 2-(p-Tolyl)pyridine | 29 | mdpi.com |

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most commonly through reduction to an amino group.

The reduction of the nitro group in this compound to the corresponding 4-bromo-2-aminophenoxyacetic acid is a key transformation that opens up a wide range of further derivatization possibilities. This reduction can be achieved using various reducing agents.

A common method for the reduction of nitroarenes is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. For example, in the synthesis of 2-((4-methoxybenzyl)thio)aniline derivatives, the nitro group is reduced to an aniline (B41778) in excellent yield. nih.gov Another approach involves the use of metal-based reducing agents in acidic or neutral media.

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves an intramolecular cyclization following the reduction of a nitro group, showcasing the compatibility of this reduction with other functional groups. wikipedia.org

The synthesis of various heterocyclic compounds often starts from nitro-aromatic precursors. For example, (2-nitrophenyl)acetic acid is a precursor for quindoline (B1213401) derivatives and other biologically active molecules through reductive cyclization pathways. nih.gov Similar strategies could potentially be applied to derivatives of this compound.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of standard transformations, such as esterification and amidation, to produce a range of functional derivatives.

Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst. For example, the lipase-catalyzed esterification of 2-(4-substituted phenoxy)propionic acids has been studied, demonstrating that enzymatic methods can also be employed. rsc.org The use of derivatizing agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) allows for the formation of esters for analytical purposes, such as HPLC. rsc.org

Amide formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction. Modern methods for amide synthesis focus on atom-economic and environmentally friendly protocols. organic-chemistry.org For instance, boric acid has been used as a catalyst for the direct amidation of carboxylic acids. nih.gov Another approach involves the use of 4-bromo-N-methylbenzylamine as a derivatizing reagent for the analysis of carboxylic acids via LC-MS.

The carboxylic acid group can also be reduced to a primary alcohol. However, this often requires strong reducing agents like borane-ammonia complexes, and the selectivity of such reductions in the presence of a reducible nitro group would need to be carefully considered.

Table 3: Representative Transformations of the Carboxylic Acid Moiety in Analagous Compounds This table illustrates common reactions of the carboxylic acid group that are applicable to this compound.

| Substrate Type | Reagent(s) | Transformation | Product Type | Reference |

| 2-(4-Substituted phenoxy)propionic acids | Various alcohols / Lipase | Esterification | Esters | rsc.org |

| General Carboxylic Acids | 4'-Bromophenacyl trifluoromethanesulfonate | Esterification | Bromophenacyl esters | rsc.org |

| General Carboxylic Acids | Amines / Boric acid | Amidation | Amides | nih.gov |

| General Carboxylic Acids | 4-Bromo-N-methylbenzylamine / EDC | Amidation | N-Methylbenzylamides | |

| General Esters | Borane-ammonia / TiCl4 or BF3·Et2O | Reduction | Ethers or Alcohols |

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid group in this compound into an ester is a fundamental transformation that can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.org This equilibrium-driven process is usually pushed toward the product by using an excess of the alcohol, which also serves as the solvent.

The resulting ester derivatives are often valuable as intermediates themselves. Their increased lipophilicity compared to the parent acid can be advantageous, and the ester group can be a useful protecting group for the carboxylic acid functionality during subsequent synthetic steps.

Table 1: Representative Fischer-Speier Esterification This table illustrates a typical esterification reaction, drawing an analogy from the well-documented transformation of 4-Bromophenylacetic acid. wikipedia.org

| Reactant | Reagent | Catalyst | Solvent | Product |

| This compound | Methanol | H₂SO₄ (conc.) | Methanol (excess) | Methyl 2-(4-bromo-2-nitrophenoxy)acetate |

| This compound | Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Ethyl 2-(4-bromo-2-nitrophenoxy)acetate |

Amidation and Other Carboxylic Acid Functionalizations (e.g., formation of hydrazides)

Beyond esterification, the carboxylic acid group of this compound is a prime site for amidation and the formation of related derivatives like hydrazides.

Amidation: The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) often in the presence of an activator like 4-Dimethylaminopyridine (DMAP).

Hydrazide Formation: Hydrazides are key synthetic intermediates, particularly for the construction of various heterocyclic rings. researchgate.netnih.gov They are most commonly prepared by reacting an ester derivative (as synthesized in section 3.3.1) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). wikipedia.orgnih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol, and often involves heating the mixture under reflux to drive the reaction to completion. The resulting 2-(4-bromo-2-nitrophenoxy)acetohydrazide is a versatile building block for further derivatization. wikipedia.org

Table 2: Synthesis of Key Carboxylic Acid Derivatives This table outlines common synthetic pathways for amides and hydrazides by analogy to established procedures. wikipedia.orgnih.gov

| Starting Material | Reagents | Product | Transformation |

| This compound | 1. SOCl₂ 2. R¹R²NH | N,N-Disubstituted-2-(4-bromo-2-nitrophenoxy)acetamide | Amidation |

| Methyl 2-(4-bromo-2-nitrophenoxy)acetate | Hydrazine Hydrate (N₂H₄·H₂O) | 2-(4-bromo-2-nitrophenoxy)acetohydrazide | Hydrazide Formation |

Exploration of Novel Derivatives

The true synthetic value of this compound is realized when it serves as a scaffold for novel and complex molecular architectures, including hybrid molecules and heterocyclic systems.

Synthesis of Hybrid Molecules and Conjugates with Other Scaffolds

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce compounds with enhanced efficacy, improved selectivity, or a novel mechanism of action. The carboxylic acid or hydrazide functionality of the this compound scaffold provides a convenient chemical handle for conjugation with other bioactive molecules, such as other NSAIDs, antimicrobial agents, or kinase inhibitors.

For example, the hydrazide derivative, 2-(4-bromo-2-nitrophenoxy)acetohydrazide, can be condensed with an aldehyde or ketone-containing drug to form a hydrazone linkage, creating a novel hybrid conjugate. This strategy allows for the modular assembly of complex molecules from readily available building blocks.

Formation of Heterocyclic Compounds Incorporating the this compound Scaffold

Heterocyclic compounds are of paramount importance in pharmaceutical and materials science. The derivatives of this compound, particularly the hydrazide, are excellent precursors for synthesizing a variety of heterocyclic rings.

A prominent example is the synthesis of 1,3,4-oxadiazoles. Treatment of 2-(4-bromo-2-nitrophenoxy)acetohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.net In another pathway, condensation of the hydrazide with a carboxylic acid, followed by dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃), can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net These heterocyclic systems can also be formed through the oxidative cyclization of hydrazones, which are derived from the condensation of the hydrazide with various aldehydes. researchgate.netnih.gov Such reactions highlight the utility of the scaffold in generating structurally complex and potentially bioactive molecules.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 4 Bromo 2 Nitrophenoxyacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One- and Two-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For 4-Bromo-2-nitrophenoxyacetic acid, the proton spectrum provides distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. chemicalbook.com

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments. The electronegativity of substituents like bromine, the nitro group, and the ether oxygen significantly influences the chemical shifts of the aromatic and aliphatic carbons. docbrown.info

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to piece together spin systems within a molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, providing a definitive link between the proton and carbon skeletons of the molecule. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and assembling different fragments of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound This interactive table summarizes the proton NMR chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | Multiplet | - |

| Methylene (CH₂) | ~4.8 | Singlet | - |

| Carboxylic Acid (OH) | >10 | Broad Singlet | - |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument frequency. The data presented are typical expected ranges.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This interactive table provides an estimation of carbon-13 NMR chemical shifts.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-180 |

| C-O (Aromatic) | 150-160 |

| C-NO₂ (Aromatic) | 140-150 |

| C-H (Aromatic) | 110-135 |

| C-Br (Aromatic) | 110-120 |

| CH₂ (Methylene) | 65-75 |

Note: These are estimated values. Actual experimental values may differ.

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR studies, such as variable temperature NMR, can provide insights into the conformational flexibility of this compound. Rotation around the C-O ether bond and the O-CH₂ bond is possible, leading to different spatial arrangements (conformers). By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers to rotation and identify the most stable conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to determine through-space proximity of protons, further aiding in conformational assignment.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal structure of this compound is stabilized by a network of intermolecular interactions that dictate how the molecules pack together.

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). This typically leads to the formation of strong hydrogen-bonded dimers or chains, which are a dominant feature in the crystal packing of carboxylic acids. researchgate.net

π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring allows for π-π stacking interactions with adjacent rings. These interactions, where the aromatic planes are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is a directional, non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as the oxygen atom of a nitro or carboxyl group on a neighboring molecule. nih.govnih.gov These interactions play a crucial role in crystal engineering and molecular recognition.

Determination of Molecular Conformation, Bond Lengths, and Dihedral Angles in Crystalline State

A crystallographic analysis would provide precise measurements of the molecule's geometry in the solid state. chemicalbook.com Key parameters include:

Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group would be determined. The orientation of the nitro group relative to the aromatic ring is also a key structural feature. Studies on similar non-ortho-substituted diphenyls show that twisted conformations between rings are common. bath.ac.uk

Bond Lengths and Angles: X-ray diffraction allows for the precise measurement of all bond lengths (e.g., C-C, C-O, C-N, C-Br, N-O) and angles, confirming the covalent structure and revealing any strain or unusual geometric parameters. mdpi.com

Table 3: Typical Bond Lengths Expected in this compound This interactive table lists representative bond lengths for the constituent functional groups.

| Bond | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | ~1.08 |

| C-O (ether) | 1.36 - 1.43 |

| C-Br | ~1.90 |

| C-N (nitro) | ~1.47 |

| N=O (nitro) | ~1.22 |

| C-C (aliphatic) | ~1.54 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.36 |

Source: Standard bond length tables. Actual values are determined by X-ray crystallography.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.com These two techniques are often complementary. thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comresearchgate.net Both techniques provide a unique "fingerprint" spectrum for the compound. For this compound, the spectra would show distinct peaks corresponding to the vibrations of its various functional groups. A detailed interpretation of these spectra allows for confirmation of the molecular structure. nih.gov

Key vibrational modes include:

O-H Stretch: A very broad and strong absorption in the FTIR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ in the infrared spectrum, indicative of the carbonyl group in the carboxylic acid.

NO₂ Stretches: Strong absorptions corresponding to the asymmetric (approx. 1520-1560 cm⁻¹) and symmetric (approx. 1345-1385 cm⁻¹) stretching of the nitro group.

C-O-C Stretches: Asymmetric and symmetric stretching of the ether linkage, appearing in the fingerprint region (approx. 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively).

C-Br Stretch: A vibration at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: C-H and C=C stretching vibrations appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Table 4: Characteristic Vibrational Frequencies for this compound This interactive table outlines the primary IR and Raman active modes for the molecule's functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad (IR) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong (IR) |

| Nitro Group | Asymmetric Stretch | 1520 - 1560 | Strong (IR) |

| Nitro Group | Symmetric Stretch | 1345 - 1385 | Strong (IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1300 | Strong (IR) |

| C-Br Bond | C-Br Stretch | 500 - 650 | Medium (IR/Raman) |

Note: IR = Infrared, Raman = Raman. Intensities can vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FT-IR data for this compound is not extensively detailed in publicly available literature, the expected characteristic absorption bands can be inferred from the analysis of structurally similar compounds.

For instance, the FT-IR spectrum of the related compound N-(4-bromo-2-nitrophenyl)acetamide reveals distinct vibrational frequencies that are anticipated to be present in this compound. The nitro group (NO₂) typically exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. In a similar chemical environment, these bands are expected to appear in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Furthermore, the carboxylic acid moiety of this compound would produce a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the ether linkage (-O-CH₂-) would likely be identified by C-O stretching vibrations in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

A hypothetical data table summarizing the expected FT-IR absorption bands for this compound is presented below, based on established group frequencies and data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether | Asymmetric C-O Stretch | 1200 - 1275 | Strong |

| Ether | Symmetric C-O Stretch | 1000 - 1150 | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium |

| Aryl Halide | C-Br Stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more detailed fingerprint of the molecular structure. Although specific, published Raman spectra for this compound are scarce, the analysis of related compounds allows for the prediction of key Raman shifts.

For example, studies on other nitroaromatic compounds show that the symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum in the 1330-1370 cm⁻¹ region. The aromatic ring vibrations, especially the ring "breathing" modes, are also characteristically strong in Raman spectra.

The analysis of a related compound, 4-bromo-4′-nitrobenzylidene aniline (B41778), has confirmed the utility of FT-Raman in elucidating its molecular structure. researchgate.net For this compound, one would expect to observe characteristic Raman shifts for the nitro group, the aromatic ring system, and the carboxylic acid functional group. The C-Br bond, being relatively non-polar, is also expected to produce a distinct Raman signal at low frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆BrNO₄), the exact monoisotopic mass is a critical piece of data for its unambiguous identification.

Predicted mass spectrometry data for 4-bromo-2-nitrophenylacetic acid indicates a monoisotopic mass of 258.94803 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm), thus confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques would provide further structural proof. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A fragmentation resulting in the loss of COOH (45 Da) or CO₂ (44 Da) from the molecular ion.

Cleavage of the ether bond: Scission of the O-CH₂ bond, leading to fragments corresponding to the nitrophenoxy cation and the carboxymethyl radical, or vice versa.

Loss of the nitro group: Expulsion of NO₂ (46 Da) or NO (30 Da) from the aromatic ring.

Loss of bromine: Cleavage of the C-Br bond, resulting in a fragment ion without the bromine atom.

A predicted mass spectrometry data table for various adducts of 4-bromo-2-nitrophenylacetic acid is as follows:

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.95531 |

| [M+Na]⁺ | 281.93725 |

| [M-H]⁻ | 257.94075 |

| [M+NH₄]⁺ | 276.98185 |

| [M+K]⁺ | 297.91119 |

| [M+H-H₂O]⁺ | 241.94529 |

| [M]⁺ | 258.94748 |

Data sourced from PubChem. uni.lu

Computational and Theoretical Investigations of 4 Bromo 2 Nitrophenoxyacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Bromo-2-nitrophenoxyacetic acid. By solving the Schrödinger equation for the molecule's electronic structure, these methods can determine its geometry, energy, and various other electronic attributes. DFT, in particular, is a widely used method for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the key conformational features would be the dihedral angles involving the phenoxy group and the acetic acid side chain.

Studies on the parent compound, phenoxyacetic acid, using DFT methods with basis sets like aug-cc-pVTZ, have elucidated its equilibrium geometry. nih.gov The introduction of a bromo substituent at the para position and a nitro group at the ortho position is expected to influence the bond lengths and angles of the phenyl ring due to electronic and steric effects. For instance, the C-Br bond would introduce local electronic perturbations, while the bulky nitro group at the ortho position could induce steric hindrance that affects the orientation of the phenoxyacetic acid side chain.

The conformational landscape of carboxylic acids, such as the syn and anti conformations of the O=C-O-H dihedral angle, is a critical aspect of their chemistry. nih.gov For this compound, the rotation around the C-O ether bond and the C-C single bond of the acetic acid moiety would define its conformational energy landscape. The presence of the ortho-nitro group would likely introduce a significant rotational barrier, favoring specific conformations to minimize steric clash.

Table 1: Predicted Geometrical Parameters for Phenoxyacetic Acid Analogs

| Parameter | Phenoxyacetic Acid (DFT/B3LYP) | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide (XRD) |

| C-O (ether) bond length (Å) | ~1.37 | ~1.38 |

| C=O bond length (Å) | ~1.21 | ~1.23 |

| C-C (acid) bond length (Å) | ~1.51 | ~1.52 |

| O-C-C bond angle (°) | ~110 | ~112 |

| C-O-C bond angle (°) | ~118 | ~117 |

Note: Data for phenoxyacetic acid is derived from general DFT studies, and data for the bromo-analog is from a related amide structure. nih.govresearchgate.net These values provide an approximation for the expected geometry of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Mapping)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

In phenoxyacetic acid derivatives, the HOMO is typically located over the phenyl ring and the ether oxygen, while the LUMO is often distributed over the carboxylic acid group and the phenyl ring. researchgate.net The introduction of a strong electron-withdrawing nitro group at the ortho position in this compound would be expected to significantly lower the energy of the LUMO and have a lesser effect on the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. The bromo substituent would also influence the electronic distribution.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation.

Table 2: Calculated Electronic Properties of Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenoxyacetic Acid Derivative (4MPA) | -8.99 | -0.99 | 8.00 |

| Phenoxyacetic Acid Derivative (4APA) | -9.52 | -1.78 | 7.74 |

| 2-(4-Cyanophenylamino) acetic acid | -6.21 | -1.29 | 4.92 |

Note: Data is for derivatives of phenoxyacetic acid (4-methyl-phenoxyacetic acid and 4-acetyl-phenoxyacetic acid) and another substituted phenylacetic acid. researchgate.netnih.gov The HOMO-LUMO gap for this compound is expected to be in a similar range, likely lowered by the nitro group.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational frequencies would include:

O-H stretching of the carboxylic acid group, typically a broad band in the region of 3500-2500 cm⁻¹.

C=O stretching of the carbonyl group, a strong absorption expected around 1700 cm⁻¹.

NO₂ stretching modes (asymmetric and symmetric), which are strong bands usually found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretching of the ether linkage and the carboxylic acid.

C-Br stretching , which would appear at lower frequencies.

Aromatic C-H and C=C stretching modes in the phenyl ring.

Computational studies on phenoxyacetic acid and its substituted derivatives have shown good agreement between calculated and experimental vibrational spectra after applying appropriate scaling factors. researchgate.net These theoretical predictions aid in the precise assignment of the observed spectral bands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent. easychair.org

Investigation of Conformational Flexibility and Rotational Barriers

MD simulations can explore the conformational space of this compound by simulating its atomic motions over time. This would allow for the investigation of the rotational barriers around the C-O ether bond and the C-C bond of the acetic acid side chain. The simulation would reveal the preferred conformations in a given environment and the timescales of transitions between them. The steric hindrance from the ortho-nitro group is expected to be a dominant factor in determining the molecule's conformational flexibility.

Studies on Solvent Effects and Solvation Energetics

The solvent environment can significantly influence the conformation and reactivity of a molecule. easychair.org MD simulations with explicit solvent molecules can model these interactions directly. For this compound, simulations in different solvents (e.g., water, methanol (B129727), dimethyl sulfoxide) would reveal how solvent molecules arrange around the solute and how this affects its properties. nih.gov For instance, in a protic solvent like water, hydrogen bonding between the solvent and the carboxylic acid and nitro groups would be a key interaction. The solvation energetics, such as the free energy of solvation, can also be calculated from these simulations, providing insights into the molecule's solubility and partitioning behavior.

Computational Molecular Interaction Studies

Computational studies provide powerful insights into the molecular behavior of this compound, illuminating its potential interactions with biological systems at a sub-nanoscale level. These theoretical approaches are essential for predicting how the molecule might bind to receptors or enzymes and for understanding the fundamental forces that govern its structural conformation.

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another, typically a protein or enzyme (the receptor). nih.gov This method is crucial in drug discovery and molecular biology for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves preparing the three-dimensional structures of both the ligand and the receptor and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

While specific docking studies for this compound are not extensively detailed in the available literature, the methodology can be applied to understand its potential biological targets. Given the anti-inflammatory applications of structurally related compounds, potential model receptors for docking simulations could include enzymes like cyclooxygenases (COX-1 and COX-2), which are key in the prostaglandin (B15479496) biosynthesis pathway. nih.govcsfarmacie.cz Docking simulations would explore how the functional groups of this compound—the carboxylic acid, the nitro group, and the bromine atom—fit into the receptor's binding pocket and which amino acid residues they interact with. csfarmacie.cznih.gov Such studies are instrumental in rational drug design, helping to refine molecular structures to improve binding specificity and efficacy. chemimpex.com

The structural and biological properties of this compound are governed by a variety of non-covalent interactions. nih.gov These weak forces are critical in determining the molecule's conformation, crystal packing, and its binding to biological targets. nih.govvulcanchem.com Analysis of its molecular structure reveals several key functional groups capable of engaging in these interactions.

Hydrogen Bonding: The carboxylic acid group (-COOH) is a classic hydrogen bond donor and acceptor. The hydroxyl hydrogen can be donated, and the carbonyl oxygen can accept a hydrogen bond. Furthermore, the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. vulcanchem.com These interactions are fundamental in the binding of small molecules to the active sites of enzymes. nih.gov

π-π Interactions: The presence of the aromatic phenyl ring allows for π-π stacking interactions. This occurs when two aromatic rings align face-to-face or face-to-edge, a common stabilizing force in both crystal structures and ligand-receptor complexes.

Halogen Bonding: The bromine atom at the 4-position of the phenyl ring is capable of forming halogen bonds. researchgate.net A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. vulcanchem.comresearchgate.net This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov

Van der Waals Interactions: The bromo substituent also enhances the molecule's polarizability, contributing to stronger van der Waals forces, which are ubiquitous non-specific interactions that further stabilize molecular complexes. vulcanchem.com

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Role |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor and Acceptor |

| Hydrogen Bonding | Nitro Group (-NO₂) | Acceptor |

| π-π Interactions | Phenyl Ring | Stacking interactions |

| Halogen Bonding | Bromo Substituent (-Br) | Donor |

| Van der Waals Forces | Entire Molecule (enhanced by -Br) | General attractive/repulsive forces |

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are computational approaches that aim to create mathematical models correlating the chemical structure of a compound with its macroscopic properties. These properties can range from physical characteristics like boiling point to chemical reactivity and biological activity.

The development of QSPR models for predicting chemical reactivity and stability involves a multi-step process. First, a set of molecules with known properties (the training set) is selected. Second, a wide range of numerical values, known as molecular descriptors, are calculated for each molecule in the set. These descriptors encode different aspects of the molecular structure, such as steric, electronic, or topological features. Finally, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links the descriptors to the property of interest.

For this compound, a predictive QSPR model could, for example, estimate its degradation rate under specific environmental conditions or its susceptibility to nucleophilic attack. Such models are valuable for assessing the chemical's profile without the need for extensive, time-consuming, and costly laboratory experiments. While specific QSPR models for this compound are not publicly documented, the framework provides a viable path for future theoretical investigations.

Molecular descriptors are numerical values that quantify different facets of a molecule's structure. By correlating these descriptors with experimentally observed properties, researchers can gain insights into the underlying physicochemical basis of a compound's behavior. Public databases provide several calculated descriptors for this compound and its isomers. uni.lunih.govfishersci.ca

Molecular Weight: This fundamental property affects diffusion rates and is a basic parameter in many physical and chemical calculations. fishersci.ca

XLogP3: This value is a computed measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a key predictor of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes. A higher XLogP3 value generally indicates greater lipophilicity. uni.lunih.gov

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donor/Acceptor Count: These counts quantify a molecule's potential to form hydrogen bonds, which is critical for its solubility in water and its ability to bind to biological receptors. nih.gov

Table 2: Calculated Molecular Descriptors for this compound and a Structural Isomer

| Molecular Descriptor | This compound | 2-Bromo-4-nitrophenylacetic acid nih.gov | Significance |

|---|---|---|---|

| Molecular Formula | C₈H₆BrNO₄ | C₈H₆BrNO₄ | Elemental composition of the molecule. |

| Molecular Weight | 260.04 g/mol fishersci.ca | 260.04 g/mol nih.gov | Mass of one mole of the substance. |

| XLogP3 | 1.9 uni.lu | 1.9 nih.gov | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov | Indicates potential for H-bond donation (from -COOH). |

| Hydrogen Bond Acceptor Count | 5 | 4 nih.gov | Indicates potential for H-bond acceptance (from -COOH, -NO₂). |

| Topological Polar Surface Area | 83.1 Ų | 83.1 Ų nih.gov | Correlates with drug transport and bioavailability. |

Applications of 4 Bromo 2 Nitrophenoxyacetic Acid As a Versatile Chemical Building Block

Role in Complex Organic Synthesis

The strategic placement of a bromo, nitro, and carboxylic acid moiety on a phenoxyacetic acid framework renders 4-bromo-2-nitrophenoxyacetic acid a highly useful intermediate for the synthesis of complex molecular architectures. These functional groups can be selectively addressed to build intricate scaffolds and advanced intermediates.

Synthesis of Advanced Intermediates for Multi-Component Reactions

While specific literature detailing the use of this compound in multi-component reactions (MCRs) is not prevalent, its structure is ideally suited for such applications. MCRs are powerful synthetic strategies that combine three or more reactants in a single operation to form a complex product, which retains most of the atoms of the starting materials.

The potential roles of the functional groups in this compound in designing MCRs are outlined below:

| Functional Group | Potential Role in Multi-Component Reactions |

| Carboxylic Acid | Can participate as the acid component in classic MCRs like the Ugi or Passerini reactions. |

| Nitro Group | Can be reduced to an amine, which can then act as the amine component in MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. |

| Bromo Group | Can be used in post-MCR modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to add further complexity to the molecular scaffold. |

| Phenoxy Ether | Provides a stable, yet flexible, linkage within the molecular backbone. |

This combination allows for the generation of highly functionalized molecules in an efficient manner, positioning the compound as a promising substrate for the discovery of novel MCRs.

Construction of Diverse Organic Scaffolds and Frameworks

This compound and its isomers serve as crucial starting materials for constructing a variety of organic frameworks, particularly heterocyclic compounds, which are central to medicinal chemistry and agrochemicals. chemimpex.com The different reactive sites on the molecule can be manipulated sequentially to build complex structures.

For example, the related isomer, (4-bromo-2-nitrophenyl)acetic acid, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It is notably used as a raw material for the atypical antipsychotic drug Ziprasidone. google.com The synthesis of such complex molecules highlights the utility of the bromo-nitro-phenylacetic acid scaffold. The bromine atom is often utilized for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an aniline (B41778) derivative. This resulting amino group can then undergo a wide range of transformations, such as diazotization, acylation, or condensation reactions, to form heterocyclic rings like benzothiazoles or quinolines. researchgate.netnih.gov The synthesis of novel brominated N-heterocycles from brominated precursors has been shown to yield scaffolds with potential applications in antimicrobial discovery. researchgate.net

Utility in Materials Science

The unique electronic and chemical properties of this compound suggest its potential as a precursor in the field of materials science for creating polymers and functional materials with specific, desirable characteristics.

Precursor for the Development of Specialty Polymers and Coatings

The isomer (4-Bromo-2-nitrophenyl)acetic acid is noted for its application in the development of specialty polymers and coatings, where it can provide enhanced chemical resistance and durability. chemimpex.com By analogy, this compound is a candidate for similar roles. The phenoxyacetic acid structure can be incorporated into polyester (B1180765) or polyamide backbones via its carboxylic acid group. The presence of the halogen (bromine) can enhance flame retardant properties, while the nitro-aromatic system can contribute to a high refractive index, a desirable property for optical materials.

Integration into Functional Materials with Tailored Properties

The functional groups of this compound allow for its integration into more advanced functional materials. The nitro group can be reduced to an amine, which can then be used to covalently attach the molecule to surfaces or other polymer chains. This functionality is useful for creating materials with tailored surface properties, such as wettability or biocompatibility. Furthermore, the aromatic core and its substituents can be used to create materials with specific electronic or optical responses, potentially finding use in sensors or nonlinear optical devices.

Application in Analytical Chemistry Method Development

In analytical chemistry, precision and accuracy are paramount. Compounds with well-defined structures and properties, like this compound, can serve as essential tools in the development and validation of analytical methods. While its isomer is generally mentioned as a reagent in chromatography and spectrometry chemimpex.com, the principles extend to the phenoxy variant.

Due to its structural similarity to phenoxyacetic acid herbicides, established analytical methods for these compounds are relevant. nih.gov These methods often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For GC analysis, derivatization of the carboxylic acid group to a more volatile ester is a common step. epa.govresearchgate.net For HPLC, which is often preferred for its ability to analyze polar, water-soluble acids directly, methods using UV or tandem mass spectrometry (MS/MS) detection are employed for high sensitivity and selectivity. researchgate.netnih.gov

The compound itself can be used as:

An analytical standard: For the quantification of the compound or related nitrophenolic and brominated aromatic compounds in environmental or industrial samples.

A quality control substance: To spike samples and validate the accuracy and recovery of an analytical method, such as those for monitoring herbicides in water. nih.govthermofisher.com

A derivatizing agent: Although less common, its reactive groups could potentially be used to tag other molecules to facilitate their detection.

Furthermore, related nitrophenols are well-known for their use as pH indicators and in biochemical assays, such as those for detecting alkaline phosphatase activity. wikipedia.orgnih.gov This highlights the broader utility of nitrophenolic structures in analytical applications.

Use as a Reagent or Internal Standard in Chromatographic Techniques (e.g., GC-MS, HPLC)

While direct evidence of this compound being used as a routine reagent or internal standard in widely established chromatographic methods like GC-MS and HPLC is not extensively documented in publicly available literature, its chemical properties suggest potential applicability. Its distinct molecular weight and structure, conferred by the bromine and nitro groups, would provide a unique mass spectral fragmentation pattern, a desirable characteristic for an internal standard. chemimpex.comchemicalbook.comuni.lu The presence of a carboxylic acid group allows for derivatization, which can improve its volatility for GC analysis or enhance its detection in HPLC. chemimpex.com

In a broader context, related brominated and nitrated aromatic compounds are utilized in various analytical methods, including chromatography. chemimpex.comnih.gov For instance, the metabolite of the pesticide profenofos, 4-bromo-2-chlorophenol, is used as a biomarker and its detection would involve chromatographic techniques. nih.govresearchgate.net This highlights the principle of using halogenated phenols and their derivatives in analytical contexts. The purity of commercially available this compound is often determined by HPLC, indicating that standardized methods for its analysis via this technique exist. chemimpex.com

Development of Spectrometric Methods for Detection and Quantification

Spectrometric methods are crucial for the characterization and quantification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in confirming its chemical structure. chemicalbook.comchemicalbook.com

The mass spectrum of this compound provides key information about its molecular weight and isotopic distribution due to the presence of bromine. chemicalbook.comuni.lu Spectrometric data is available in public databases, which serves as a reference for its identification. uni.lu While specific spectrometric methods for the routine quantification of this compound in complex matrices are not widely published, the general principles of quantitative analysis using techniques like UV-Vis spectrophotometry could be applied, given the chromophoric nature of the nitroaromatic system.

Role in Agrochemical Research

This compound and its structural analogs have a recognized role in the field of agrochemical research. chemimpex.comnbinno.com These compounds serve as important intermediates and scaffolds for the synthesis of new plant protection agents. chemimpex.comgoogle.comgoogle.com

Synthesis of Precursors for Herbicides and Fungicides

The chemical structure of this compound contains functionalities that are amenable to a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules with potential herbicidal or fungicidal activity. chemimpex.comnbinno.com The bromo and nitro substituents on the phenyl ring can be modified or replaced, and the carboxylic acid side chain can be converted into esters, amides, or other functional groups to generate a library of derivatives for biological screening. chemimpex.com

For example, the related compound 4-bromo-2-nitrobenzoic acid is reported to be used as a herbicide and a fungicide. nbinno.com This suggests that the 4-bromo-2-nitrophenyl scaffold is a viable starting point for developing new agrochemicals. The synthesis of such compounds often involves multi-step processes where the initial structure of a compound like this compound is systematically altered to optimize its biological activity. google.comgoogle.com

Exploration of Chemical Scaffolds for Crop Protection Agents

The this compound molecule represents a distinct chemical scaffold that can be explored for the development of novel crop protection agents. chemimpex.com The term "scaffold" in medicinal and agrochemical chemistry refers to the core structure of a molecule. By systematically modifying the peripheral functional groups attached to this scaffold, researchers can investigate structure-activity relationships (SAR).

The presence of the bromine atom and the nitro group on the aromatic ring, combined with the acetic acid side chain, provides multiple points for chemical modification. chemimpex.com This allows for the fine-tuning of properties such as solubility, stability, and biological target affinity. The exploration of this and similar chemical scaffolds is a common strategy in the search for new and more effective herbicides and fungicides. nbinno.com

Future Directions and Emerging Research Challenges for 4 Bromo 2 Nitrophenoxyacetic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of 4-bromo-2-nitrophenoxyacetic acid, like many other phenoxyacetic acid derivatives, typically relies on the Williamson ether synthesis. This method, while effective, often involves harsh reaction conditions, the use of hazardous solvents, and can lead to the generation of significant chemical waste. The future of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize not only efficiency but also environmental sustainability. researchgate.net

Future research will likely focus on developing cleaner and more atom-economical synthetic routes. This includes the exploration of:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles due to efficient and uniform heating.

Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), eliminating the need for harsh, high-boiling point solvents and often leading to milder reaction conditions.

Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids is a key goal. Research into the solubility and reactivity of this compound's precursors in these solvent systems will be crucial.

A comparative overview of these synthetic methodologies is presented below:

| Methodology | Traditional Synthesis (Williamson Ether) | Microwave-Assisted Synthesis | Phase-Transfer Catalysis |

| Energy Source | Conventional Heating | Microwave Irradiation | Conventional Heating |

| Reaction Time | Hours | Minutes | Hours (often reduced) |

| Solvents | Often high-boiling, hazardous solvents | Can use greener solvents | Often biphasic systems, reducing solvent use |

| Yields | Variable | Often higher | Generally good to excellent |

| Sustainability | Low | High | Moderate to High |

Exploration of Novel Reaction Pathways for Enhanced Chemical Diversity

The true potential of this compound lies in its capacity to serve as a versatile building block for a vast array of new chemical entities. Each of its functional groups represents a reactive handle that can be selectively targeted to create derivatives with tailored properties.

Future research will undoubtedly delve into the selective transformation of these functional groups:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent reactions. This new amino functionality can be acylated, alkylated, or used in the synthesis of heterocyclic systems, significantly expanding the chemical space accessible from the parent molecule.

Cross-Coupling Reactions at the Bromo-Position: The bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into a wide range of other functional groups, including esters, amides, and acid chlorides. These derivatives could be used to attach the molecule to polymers, surfaces, or biologically relevant molecules.

The exploration of these pathways will lead to a diverse library of compounds with potentially novel applications.

| Functional Group | Potential Reaction | Resulting Compound Class |

| Nitro Group | Catalytic Hydrogenation | Anilines |

| Bromo Group | Suzuki Coupling | Biaryls |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amide Coupling | Amides |

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced materials. The electron-withdrawing nature of the nitro and bromo groups can influence the electronic properties of materials into which it is incorporated.

Emerging research could focus on:

Polymer Chemistry: The molecule could be used as a monomer or a functional additive in the synthesis of novel polymers. For instance, after conversion of the carboxylic acid to an acrylate (B77674) or methacrylate, it could be polymerized to create materials with specific refractive indices, thermal stabilities, or surface properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The presence of the bromo and nitro groups could be used to fine-tune the pore size, functionality, and catalytic activity of these highly porous materials.

Nanoparticle Functionalization: this compound could be used as a capping agent or ligand to stabilize nanoparticles. The functional groups could then be used to anchor these nanoparticles to surfaces or to other molecules, creating hybrid materials with synergistic properties.

High-Throughput Synthesis and Screening of Novel Derivatives for Chemical Libraries

The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery and materials science. nih.govrsc.org The "on-the-fly" synthesis and screening of compounds in a miniaturized and automated fashion is becoming a powerful alternative to traditional high-throughput screening (HTS) of historical compound collections. nih.govrsc.org this compound is an ideal scaffold for such an approach.

Future research will likely involve:

Combinatorial Chemistry: By leveraging the distinct reactivity of its three functional groups, a combinatorial library of derivatives can be rapidly synthesized. For example, a set of amines could be reacted with the carboxylic acid, while a set of boronic acids could be coupled at the bromo-position, all starting from the same core structure.

Automated Synthesis and Screening: The use of robotic systems can enable the synthesis and purification of hundreds or even thousands of derivatives in a short period. nih.gov These libraries can then be screened for a wide range of properties, from biological activity against a particular enzyme to specific material characteristics. nih.govmdpi.com This approach significantly accelerates the discovery of new lead compounds for drug development or new materials with desired functionalities. nih.gov

A conceptual workflow for the high-throughput synthesis of a chemical library from this compound is outlined below:

| Step | Action | Outcome |

| 1. Scaffolding | Start with this compound | A consistent core structure |

| 2. Derivatization 1 | Amide coupling with a library of amines | A diverse set of amides |

| 3. Derivatization 2 | Suzuki coupling with a library of boronic acids | A larger, more complex library of biaryl amides |

| 4. Screening | High-throughput screening for desired properties | Identification of "hit" compounds |

Interdisciplinary Research Opportunities Leveraging its Chemical Properties

The multifaceted nature of this compound opens doors to a wide range of interdisciplinary research projects that bridge the gap between chemistry, biology, and materials science.

Chemical Biology: Derivatives of the compound could be designed as molecular probes to study biological processes. For example, by attaching a fluorescent tag, the molecule could be used to visualize specific cellular compartments or to track the distribution of a drug.

Medicinal Chemistry: The diverse libraries generated from this scaffold could be screened for activity against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents. The phenoxyacetic acid motif is present in some existing drugs, suggesting that derivatives of this compound could have interesting pharmacological profiles.

Supramolecular Chemistry: The potential for this molecule to engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it an interesting building block for the construction of complex supramolecular assemblies. These assemblies could have applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-nitrophenoxyacetic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of bromine in bromophenoxy precursors, followed by nitration. For example, coupling 4-bromophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 20°C for 18 hours) achieves phenoxyacetic acid intermediates, which are subsequently nitrated using mixed acids (H₂SO₄/HNO₃) .

- Critical Parameters : Temperature control during nitration is crucial to avoid over-nitration. Yields >90% are achievable with stoichiometric optimization and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR resolves bromine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) and confirms the acetic acid sidechain (δ 3.8–4.2 ppm for CH₂) .

- X-Ray Diffraction (XRD) : Single-crystal XRD reveals planar nitrophenoxy groups and intermolecular hydrogen bonding between carboxylic acid moieties, critical for stability .

- Melting Point Analysis : Discrepancies in reported melting points (e.g., 156–161°C vs. 160–162°C) may indicate polymorphic forms or impurities; cross-validate with HPLC .

Q. What solvents and conditions optimize solubility for biological assays?

- Solubility Profile : The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For cell-based studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS to maintain <0.1% DMSO .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group deactivates the aromatic ring via electron withdrawal, directing electrophilic attacks to the meta position relative to bromine. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict regioselectivity .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

- Crystallography Workflow :

Crystal Growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 120 K to minimize thermal motion .

Refinement : SHELXL-2018 refines anisotropic displacement parameters, with R-factors <0.03 achievable for high-resolution datasets .

- Common Issues : Bromine’s high electron density causes absorption errors; apply multi-scan corrections (e.g., SADABS) .

Q. How can discrepancies in reported bioactivity data be systematically addressed?

- Troubleshooting Framework :

Purity Validation : Compare LC-MS profiles with commercial standards (e.g., ≥95% purity by area normalization) .

Assay Conditions : Control pH (carboxylic acid protonation affects membrane permeability) and serum protein binding (use fetal bovine serum controls) .

Statistical Analysis : Apply ANOVA to batch-to-batch variability in EC₅₀ values (e.g., p < 0.05 significance threshold) .

Methodological Notes

- Synthetic Optimization : Replace traditional nitration with flow chemistry to enhance safety and scalability .

- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds account for >30% of crystal packing) .

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.